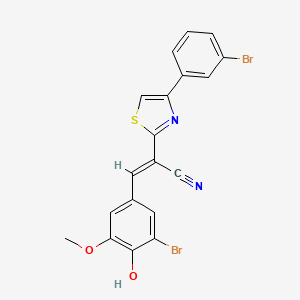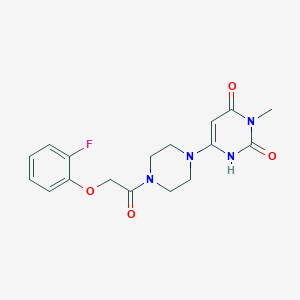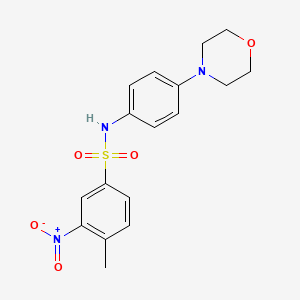
4-methyl-N-(4-morpholinophenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-morpholinophenyl)-3-nitrobenzenesulfonamide, also known as N-(4-morpholinophenyl)-4-methyl-3-nitrobenzenesulfonamide or MNBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and materials science. The compound is a yellow crystalline powder that has a molecular weight of 365.42 g/mol and a melting point of 195-197°C. In
Wirkmechanismus
The mechanism of action of MNBS is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. MNBS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. MNBS has also been reported to inhibit the activity of heat shock protein 90, a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. Studies have reported that MNBS can induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species. MNBS has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of certain genes involved in these processes. In addition, MNBS has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MNBS has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. MNBS can be easily synthesized using standard laboratory techniques and is relatively inexpensive compared to other anticancer agents. However, MNBS has some limitations, including its low aqueous solubility and potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of MNBS treatment in different cell types.
Zukünftige Richtungen
There are several future directions for the research on MNBS. One potential avenue is the investigation of MNBS as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to determine the efficacy and safety of MNBS in animal models and clinical trials. Another potential direction is the development of MNBS-based materials for various applications, including sensors, catalysts, and electronic devices. MNBS has been reported to have unique optical and electrical properties that make it a promising candidate for these applications. Overall, the research on MNBS has the potential to lead to significant advancements in various fields and improve our understanding of the chemical and biological properties of this compound.
Synthesemethoden
MNBS can be synthesized through a multi-step process involving the reaction of 4-morpholinophenylamine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction can be carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product can be purified through recrystallization or chromatography. The synthesis of MNBS has been reported in various scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
MNBS has shown promising results in various scientific research applications. One of the most significant uses of MNBS is in the field of medicine, where it has been investigated as a potential anticancer agent. Studies have shown that MNBS can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MNBS has also been investigated for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13-2-7-16(12-17(13)20(21)22)26(23,24)18-14-3-5-15(6-4-14)19-8-10-25-11-9-19/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPTXRWNBMJPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-morpholinophenyl)-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

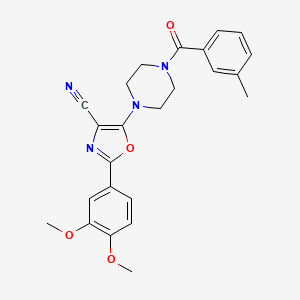
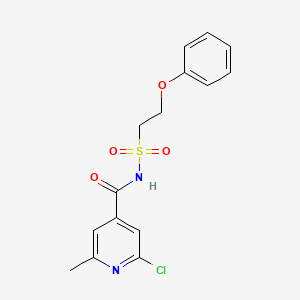
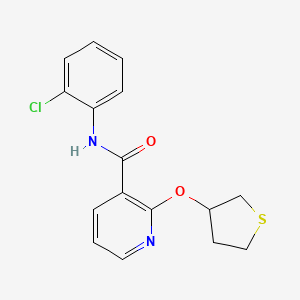
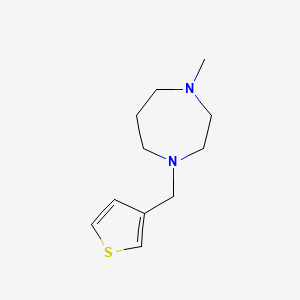
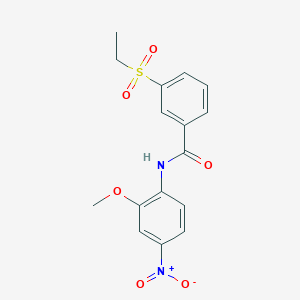
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)
![N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590515.png)
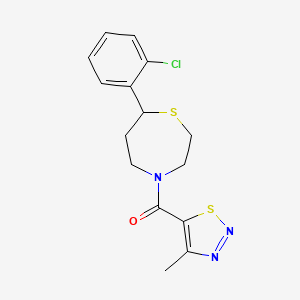
![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2590522.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590523.png)
![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)
